3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C13H9Cl2N5O2S . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring. The presence of chlorine atoms and a sulfonamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction conditions often involve the use of catalysts such as zinc salts or iodine to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition: The tetrazole ring can be formed through cycloaddition reactions involving nitriles and azides.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules and sulfonamides. For example:
1H-Tetrazole: A simpler compound with a similar tetrazole ring structure.
Sulfonamide Derivatives: Compounds like sulfanilamide, which also contain the sulfonamide group but lack the tetrazole ring.
The uniqueness of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9Cl2N5O2S |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-12-5-4-11(7-13(12)15)23(21,22)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8,17H |
InChI Key |
WQCFJKQWERQLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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